4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
1003151-98-1
VCID:
VC0356033
InChI:
InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)
SMILES:
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Molecular Formula:
C16H21N3O4
Molecular Weight:
319.36g/mol
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid
CAS No.: 1003151-98-1
Main Products
VCID: VC0356033
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36g/mol
CAS No. | 1003151-98-1 |
---|---|
Product Name | 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid |
Molecular Formula | C16H21N3O4 |
Molecular Weight | 319.36g/mol |
IUPAC Name | 4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22) |
Standard InChIKey | ITWCFXXYOKHJBT-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Canonical SMILES | C[NH+]1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)[O-] |
PubChem Compound | 25049806 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume